Spectroscopic Differentiation: Distinct 1H and 13C NMR Chemical Shifts in Methylated 4-Nitropyridine N-Oxides
The 3,5-dimethyl substitution pattern yields a unique spectroscopic fingerprint relative to other dimethyl isomers. In 1H NMR (CDCl3, 100 MHz), the methyl protons of 3,5-dimethyl-4-nitropyridine N-oxide resonate at δ 2.23 ppm, a significant upfield shift compared to the methyl signals of 2,3-dimethyl- (δ 2.48 ppm), 2,5-dimethyl- (δ 2.42 ppm), and 2,6-dimethyl- (δ 2.48 ppm) derivatives [1]. Furthermore, the C-2 carbon in 3,5-dimethyl exhibits a chemical shift of δ 139.32 ppm in 13C NMR (CDCl3, 25.142 MHz), which is markedly downfield-shifted relative to the 2,3-dimethyl (δ 151.20 ppm) and 2,6-dimethyl (δ 150.97 ppm) isomers [1].
| Evidence Dimension | 1H NMR Chemical Shift (CH3 protons) |
|---|---|
| Target Compound Data | δ 2.23 ppm |
| Comparator Or Baseline | 2,3-dimethyl: δ 2.48 ppm; 2,5-dimethyl: δ 2.42 ppm; 2,6-dimethyl: δ 2.48 ppm |
| Quantified Difference | Δ = -0.25 ppm vs. 2,3-dimethyl and 2,6-dimethyl; Δ = -0.19 ppm vs. 2,5-dimethyl |
| Conditions | CDCl3 solvent, 100 MHz, TMS internal standard, 30 °C |
Why This Matters
These distinct chemical shifts provide unequivocal spectroscopic identification for quality control and purity verification, preventing misidentification with structurally similar intermediates.
- [1] Puszko, A., & Wasylina, L. (1995). The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. Chemical Papers, 49(4), 176–181. View Source
